molecular formula C21H16ClN3O B2662488 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1788561-63-6

2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2662488
CAS No.: 1788561-63-6
M. Wt: 361.83
InChI Key: YJZPJCOQRYPPJW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic small molecule based on the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry and pharmacology research . This scaffold is a privileged structure found in several bioactive molecules and approved drugs, known for its diverse interactions with central nervous system (CNS) targets . Compounds featuring the imidazo[1,2-a]pyridine core have been extensively investigated as ligands for key neurological receptors . Notably, this class includes ligands for the 18-kDa Translocator Protein (TSPO), a protein involved in steroid biosynthesis and a target for modulating neurosteroid production . Furthermore, imidazo[1,2-a]pyridines are recognized for their activity as GABA A receptor modulators, interacting with various subunit interfaces of this critical inhibitory receptor in the brain to elicit potential anxiolytic or sedative-hypnotic effects . The specific structure of this acetamide-derivative compound, incorporating a 2-chlorophenyl group and a biaryl-like system, is designed for advanced research applications. It is intended for use in preclinical studies, including pharmacological profiling, mechanism-of-action investigations, and as a key intermediate in the design and synthesis of novel bioactive molecules . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c22-17-9-3-1-7-15(17)13-21(26)24-18-10-4-2-8-16(18)19-14-25-12-6-5-11-20(25)23-19/h1-12,14H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZPJCOQRYPPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multistep reactions. One common approach is the condensation reaction between 2-chlorobenzaldehyde and 2-aminopyridine to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 2-chlorophenylacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₉ClN₂
  • Molecular Weight : 228.67 g/mol
  • IUPAC Name : 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

The structure of the compound features a chlorophenyl group and an imidazo[1,2-a]pyridine moiety, which are known for their diverse biological activities.

Antiviral Properties

Research has highlighted the compound's potential as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. In a study, derivatives of imidazo[1,2-a]pyridine exhibited significant antiviral activity with an IC₅₀ value as low as 0.18 mM against wild-type HIV . The introduction of hydrogen-bonding groups to the compound's structure is suggested to enhance its potency against both wild-type and mutant strains.

Anticancer Applications

Imidazo[1,2-a]pyridine derivatives have been recognized for their anticancer properties. The compound's structure allows it to interact with various biological targets implicated in cancer progression. For example, compounds with similar frameworks have demonstrated antiproliferative effects in several cancer cell lines .

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that specific derivatives of imidazo[1,2-a]pyridine showed promising results as inhibitors of HIV-1 reverse transcriptase. The modifications made to the compound's structure were crucial for enhancing its selectivity and efficacy .
  • Anticancer Efficacy : Another investigation revealed that derivatives containing imidazo[1,2-a]pyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .
  • Pharmacological Profile : The compound has been studied for its pharmacological profile concerning adenosine A1 receptor ligands, indicating potential applications in treating neurological disorders such as epilepsy .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(3-Chlorophenyl)-2-(4-(Imidazo[1,2-a]pyridin-6-yl)phenyl)acetamide (6d, ): Substituent: A 3-chlorophenyl group on the nitrogen and imidazo[1,2-a]pyridin-6-yl at the para position of the phenyl ring. Key Difference: The chlorine substituent is meta on the N-phenyl group, whereas the target compound has an ortho-chlorophenyl on the acetamide’s phenyl.
  • 2-(3,4-Dimethoxyphenyl)-N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide () :

    • Substituent: Electron-donating methoxy groups on the phenyl ring vs. electron-withdrawing chlorine in the target compound.
    • Implication: Methoxy groups enhance solubility but may reduce electrophilicity of the acetamide carbonyl compared to chloro substituents .

Halogenation Patterns

  • 2-[6-Chloro-2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-Hydroxypropyl)-N-propylacetamide () :
    • Features dual chloro substituents (on imidazopyridine and phenyl) and a branched alkyl chain on the nitrogen.
    • Comparison: The target compound lacks alkylation on the acetamide nitrogen, which may reduce lipophilicity but improve metabolic stability .

Molecular Weight and Purity

Compound Name Molecular Formula Molecular Weight (g/mol) HPLC Purity Source
Target Compound C₂₁H₁₆ClN₃O ~377.8 Not reported
6d (N-(3-Chlorophenyl)-2-(4-(Imidazo[1,2-a]pyridin-6-yl)phenyl)acetamide) C₂₁H₁₅ClN₃O 362.8 96%
2-(3,4-Dimethoxyphenyl)-N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide C₂₄H₂₃N₃O₃ 401.5 Not reported
  • The target compound’s higher molecular weight (~377.8 vs. 362.8 for 6d) is attributed to the ortho-chlorophenyl group and imidazo[1,2-a]pyridin-2-yl placement .
  • HPLC purity for analogues in ranges from 96–100%, suggesting robust synthetic protocols for similar compounds .

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a member of the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities. This article explores its synthesis, biological properties, and pharmacological potential based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H15ClN2OC_{17}H_{15}ClN_2O. The synthesis typically involves acylation reactions where an amine reacts with an acid chloride. The imidazo[1,2-a]pyridine core can be synthesized through cyclization reactions involving substituted pyridine and imidazole derivatives. The specific pathways depend on the substituents on the phenyl rings and the conditions used during synthesis .

Biological Activity Overview

Compounds with the imidazo[1,2-a]pyridine scaffold have been studied extensively for their biological activities. The following sections detail various pharmacological effects associated with 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide.

1. Neurological Effects

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit anxiolytic , anticonvulsant , and hypnotic properties. For instance, studies have shown that these compounds can enhance survival in hypoxic conditions in animal models, suggesting potential applications in treating cerebral circulation issues and metabolic encephalopathies .

2. Anticancer Activity

This compound has demonstrated anticancer properties against various cell lines. For example:

  • Cell Proliferation Inhibition : In vitro studies have shown significant inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating potent activity .
  • Mechanism of Action : The compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of caspase-9 in treated samples .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its pharmacological profile:

Compound NameStructural FeaturesBiological Activity
4-Chloro-N-(6-chloroimidazo[1,2-a]pyridin-2-yl)phenylacetamideChloro substituent on both ringsAnticancer activity
5-Methyl-N-(4-pyridin-3-yl)imidazo[1,2-a]pyridin-6-amineMethyl group substitutionAntimicrobial properties
N-(4-hydroxyphenyl)-imidazo[1,2-a]pyridin-6-carboxamideHydroxy group substitutionNeuroprotective effects

Case Studies

Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives:

  • A study demonstrated that certain derivatives significantly reduced tumor growth in xenograft models of breast cancer .
  • Another investigation found that these compounds could effectively reduce inflammation markers in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine-acetamide derivatives typically involves multi-step reactions, including substitution, condensation, and cyclization. For example, analogous compounds (e.g., N-substituted imidazo[1,2-a]pyridine-2-acetamides) are synthesized via nucleophilic substitution of halogenated intermediates followed by condensation with acetamide moieties under acidic or basic conditions . Optimization can include adjusting solvent systems (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., Pd or Cu-based catalysts for coupling reactions). Reaction monitoring via TLC or HPLC is critical to identify intermediates and minimize side products .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming regiochemistry and molecular conformation, as demonstrated for structurally similar N-(2-chlorophenyl)acetamide derivatives . Complementary techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., distinguishing between imidazo[1,2-a]pyridine C2 and C3 substitutions).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns (e.g., chlorine atoms).
  • FTIR : Identify functional groups like amide C=O stretches (~1650–1700 cm1^{-1}) and aromatic C-Cl vibrations .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Imidazo[1,2-a]pyridine derivatives are often screened for kinase inhibition, antimicrobial, or anticancer activity. For example:

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure IC50_{50} values against target kinases.
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
  • Microbial growth inhibition : Broth microdilution assays against Gram-positive/negative bacteria or fungi. Ensure proper controls (e.g., DMSO solvent) and replicate experiments to validate dose-response trends .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and electron distribution. For example, chlorophenyl groups may lower LUMO energy, enhancing electrophilic interactions .
  • Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on key interactions:
  • The imidazo[1,2-a]pyridine core may form π-π stacking with aromatic residues.
  • The acetamide moiety can hydrogen-bond to catalytic lysine or aspartate residues.
  • Validate predictions with mutagenesis studies or crystallographic data .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Discrepancies often arise from assay conditions or off-target effects. Mitigation approaches include:

  • Orthogonal assays : Confirm kinase inhibition via both enzymatic and cellular assays.
  • Proteome-wide profiling : Use platforms like KINOMEscan® to assess selectivity.
  • Metabolomic analysis : Identify metabolite interference (e.g., cytochrome P450-mediated degradation) using LC-MS/MS .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolic stability?

  • Methodological Answer :

  • Animal models : Administer the compound (IV and oral routes) to mice/rats. Collect plasma samples at timed intervals.
  • LC-MS/MS analysis : Quantify parent compound and metabolites. Key parameters:
  • Cmax_{max} , Tmax_{max} , AUC (area under the curve).
  • Half-life (t1/2_{1/2}) : Assess metabolic stability.
  • Tissue distribution : Measure concentrations in target organs (e.g., brain for CNS-targeting derivatives).
  • Metabolite identification : Use HRMS/MS to characterize phase I/II metabolites .

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